Pyrrolo[2,3-d]pyrimidine derivatives, structurally similar to purines, represent a significant class of heterocyclic compounds with diverse applications in medicinal and synthetic organic chemistry. [, , , , , , , , , ] These compounds serve as crucial building blocks for synthesizing various biologically active molecules, including nucleoside analogs, antifolates, and potential antiviral and anticancer agents. [, , , , , , , , ]
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound exhibits significant biological activity, particularly as a potential therapeutic agent in various medical applications. Its structure features a pyrrolopyrimidine core with two chlorine substituents and a carboxylic acid functional group, which contribute to its chemical reactivity and biological properties.
The compound can be synthesized through several methods, primarily involving reactions of substituted anilines and chlorinated reagents. Various patents describe efficient synthetic routes that enhance yield and purity, making the compound accessible for research and application in pharmaceuticals.
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It is also categorized under carboxylic acids due to the presence of the carboxyl group (-COOH) in its molecular structure.
The synthesis of 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid typically involves several key steps:
The synthesis can be conducted using solvents like tetrahydrofuran and dioxane, with temperatures ranging from 0°C to 100°C depending on the specific reaction conditions required for optimal yield. Catalysts such as potassium iodide may be employed to facilitate chlorination reactions.
The molecular formula for 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is . The compound features:
Key structural data includes:
The compound can undergo various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of temperature and pH to maximize yields and minimize side reactions. Reaction times can vary significantly based on the specific conditions used.
The mechanism of action for 2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid primarily relates to its role as a potential inhibitor of specific enzymes or pathways in biological systems. It is thought to interact with targets involved in cellular signaling or metabolic processes.
Research indicates that compounds in this class may exhibit activity against Janus kinases or similar targets, which play crucial roles in inflammatory responses and other cellular functions.
Key physical properties include:
Chemical properties include:
Relevant data from studies show that variations in substituents can significantly affect both solubility and reactivity profiles.
2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities for therapeutic applications.
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged chemotype in medicinal chemistry due to its structural isomorphism with purine nucleotides, enabling targeted interactions with diverse biological macromolecules. This bicyclic heterocycle serves as a versatile pharmacophore in kinase inhibitor design, with its planar configuration facilitating deep binding pocket penetration while accommodating strategic substitutions at positions 2, 4, 5, and 7 to modulate potency, selectivity, and physicochemical properties. The scaffold’s intrinsic polarity balances membrane permeability and aqueous solubility, making it particularly valuable in developing orally bioavailable therapeutic agents targeting ATP-binding sites [7] [8].
The therapeutic exploration of 7H-pyrrolo[2,3-d]pyrimidine derivatives accelerated in the early 2000s with the discovery of their potent kinase inhibitory properties. Unprotected derivatives like 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (PubChem CID: 14116871) served as foundational intermediates but exhibited limitations in regioselective functionalization due to the nucleophilic N7-H group’s susceptibility to uncontrolled alkylation [1]. This challenge prompted the development of N7-protected analogs to direct reactions exclusively to the C2 and C4 chlorine atoms or C5 carboxylic acid positions.
Table 1: Key 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|---|
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified | C₆H₃Cl₂N₃ | 188.01 | Core synthetic intermediate [1] |
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 90213-67-5 | C₇H₅Cl₂N₃ | 202.04 | Early N7-protected analog [5] |
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester | 1038588-24-7 | C₁₁H₁₁Cl₂N₃O₂ | 288.13 | Boc-protected intermediate [3] [6] |
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 1638768-02-1 | C₇H₃Cl₂N₃O₂ | 232.02 | C5-functionalized analog [4] |
Significant breakthroughs emerged with C5-functionalized derivatives such as 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1638768-02-1), where the carboxylic acid group enabled covalent linkage to secondary pharmacophores via amide coupling, markedly expanding molecular diversity [4]. Patent literature reveals that compounds like 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines became clinical candidates as LRRK2 inhibitors for Parkinson’s disease by exploiting this vector for potency optimization [7]. Similarly, pyrrolopyrimidine-based Janus kinase inhibitors leveraged C5-aryl/heteroaryl substitutions to achieve nanomolar IC₅₀ values against JAK family enzymes, demonstrating efficacy in rheumatoid arthritis and autoimmune disease models [8].
The introduction of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group addressed critical stability and regioselectivity challenges inherent to pyrrolo[2,3-d]pyrimidine chemistry. Unlike tert-butyl esters or methyl groups, the SEM moiety provides exceptional steric and electronic protection of N7 while remaining stable under diverse reaction conditions (e.g., nucleophilic substitution at C2/C4, C5 carboxylic acid functionalization, and Pd-catalyzed cross-couplings), yet is readily cleavable under mild acidic conditions (e.g., TFA/DCM) [2].
Table 2: Comparison of N7-Protecting Groups for Pyrrolo[2,3-d]pyrimidine Intermediates
Protecting Group | Representative Compound | Cleavage Conditions | Advantages | Limitations |
---|---|---|---|---|
SEM (Trimethylsilylethoxymethyl) | 2,4-Dichloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Dilute TFA (0°C-RT) or TBAF | Orthogonal to Boc; stable to organometallics & strong bases [2] | Higher MW (362.29 g/mol) |
tert-Butyloxycarbonyl (Boc) | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester | Concentrated TFA or HCl/dioxane | Commercial availability; low cost [3] [6] | Acid-sensitive; incompatible with early-stage deprotection |
Methyl | 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | BBr₃ or strong Lewis acids | Simple introduction | Harsh deprotection limits functionality tolerance [5] |
2,4-Dichloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 950661-85-5, MW: 362.29 g/mol) exemplifies the strategic advantages of SEM protection in multistep syntheses [2]. Its C5 carboxylic acid enables efficient amide bond formation with amines, while chlorine atoms at C2/C4 undergo sequential displacement with nucleophiles—typically C4 first due to lower electron density. The SEM group’s bulk prevents N7-alkylation side reactions and stabilizes the intermediate against degradation during extended synthetic sequences, a limitation observed with Boc-protected analogs under basic conditions [3] [6]. This robustness is evidenced by its commercial availability at purities ≥98% (MolCore), underscoring its reliability as a building block for kinase inhibitor libraries targeting oncology and inflammation pathways [2] [8].
Table 3: Key SEM-Protected Pyrrolo[2,3-d]pyrimidine Intermediates
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|---|
2,4-Dichloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | 950661-85-5 | C₁₃H₁₇Cl₂N₃O₃Si | 362.29 | Enables C5 amidation & sequential C2/C4 displacement; ≥98% purity [2] |
The evolution from unstable core scaffolds to SEM-protected derivatives like 950661-85-5 illustrates medicinal chemistry’s ingenuity in overcoming heterocyclic reactivity constraints, ultimately accelerating the discovery of kinase-targeted therapeutics through improved synthetic efficiency and molecular diversification.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3